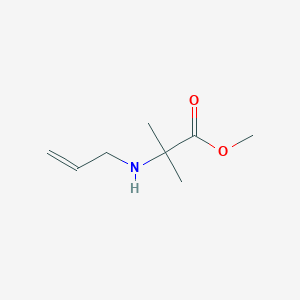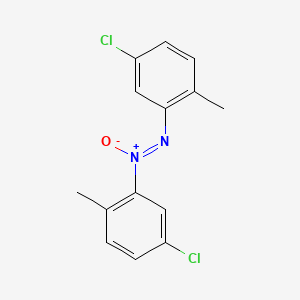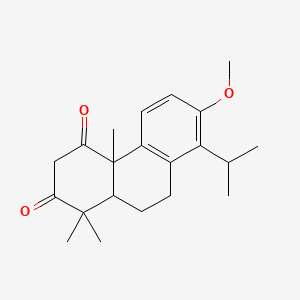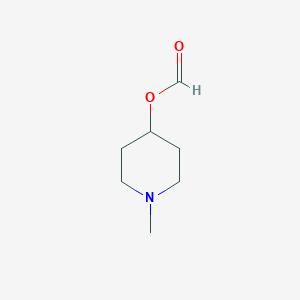
2'5-Dichloro-4'-nitro-salicylanilide carbonyl-2-aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol is a complex organic compound with the chemical formula C16H13Cl2N3O6 and a molecular weight of 414.19692 . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol involves multiple steps, including the introduction of chloro, nitro, and amino groups to the salicylanilide core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol can be compared with other similar compounds, such as:
Niclosamide: A widely used antiparasitic agent with a similar chemical structure and biological activity.
Salicylanilide derivatives: A class of compounds with diverse biological activities and applications in various fields
The uniqueness of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol lies in its specific combination of functional groups and its resulting chemical and biological properties.
Propriétés
Numéro CAS |
97261-80-8 |
|---|---|
Formule moléculaire |
C16H13Cl2N3O6 |
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
[4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenyl] 2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C16H13Cl2N3O6/c17-8-1-4-14(27-16(24)12(19)7-22)10(5-8)15(23)20-13-3-2-9(21(25)26)6-11(13)18/h1-6,12,22H,7,19H2,(H,20,23) |
Clé InChI |
XDEYPLQVZMOAIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


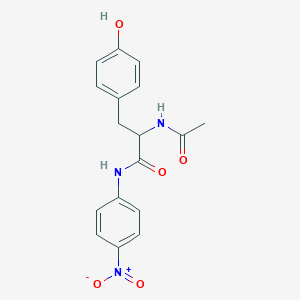
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
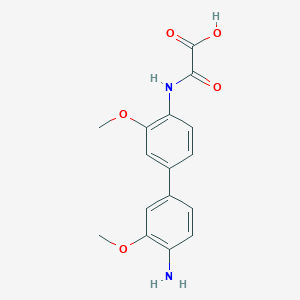
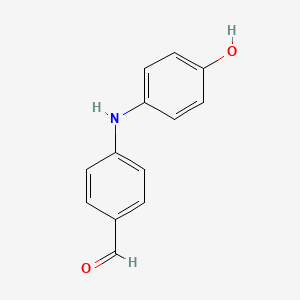
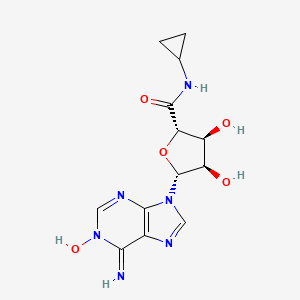
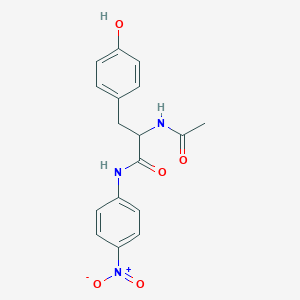
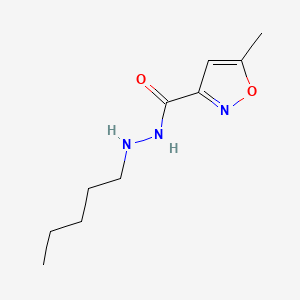
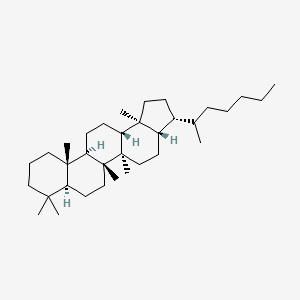
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
